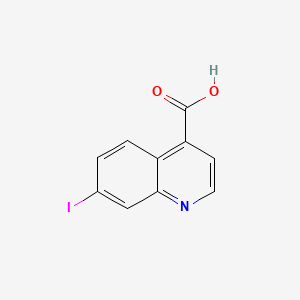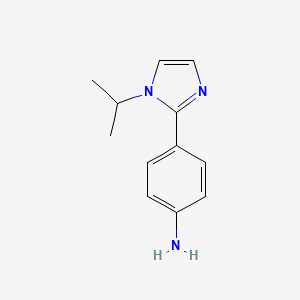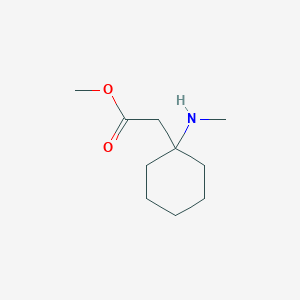
tert-butyl N-(4-acetyloxan-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(4-acetyloxan-4-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and an acetyloxan ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-acetyloxan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-acetyloxan-4-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as crystallization or distillation, to ensure high purity and yield.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl N-(4-acetyloxan-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxan ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the acetyloxan ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
科学研究应用
Chemistry: In chemistry, tert-butyl N-(4-acetyloxan-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in peptide synthesis, allowing for selective reactions to occur without interference from the amine group.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It can act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme mechanisms and functions.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may be investigated as prodrugs, which are inactive compounds that can be metabolized into active drugs within the body.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in the synthesis of various commercial products.
作用机制
The mechanism of action of tert-butyl N-(4-acetyloxan-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The acetyloxan ring may also play a role in the compound’s binding affinity and specificity.
相似化合物的比较
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(4-ethynylphenyl)carbamate
- tert-Butyl N-(4-formylbenzyl)carbamate
Comparison:
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate: This compound has a hydroxycyclohexyl group instead of an acetyloxan ring, which affects its reactivity and applications.
- tert-Butyl N-(4-ethynylphenyl)carbamate: The presence of an ethynylphenyl group introduces aromaticity and potential for π-π interactions, differing from the aliphatic nature of the acetyloxan ring.
- tert-Butyl N-(4-formylbenzyl)carbamate: The formyl group in this compound provides different chemical reactivity, particularly in nucleophilic addition reactions, compared to the acetyloxan ring.
Conclusion
tert-Butyl N-(4-acetyloxan-4-yl)carbamate is a versatile compound with significant applications in various fields of research and industry. Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological studies, and pharmaceutical development. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and potential for future applications.
属性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC 名称 |
tert-butyl N-(4-acetyloxan-4-yl)carbamate |
InChI |
InChI=1S/C12H21NO4/c1-9(14)12(5-7-16-8-6-12)13-10(15)17-11(2,3)4/h5-8H2,1-4H3,(H,13,15) |
InChI 键 |
CVXHRHZKVNITMO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1(CCOCC1)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




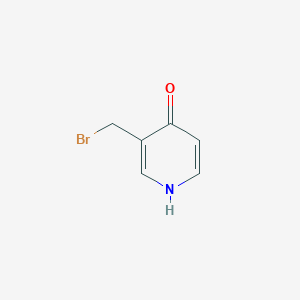
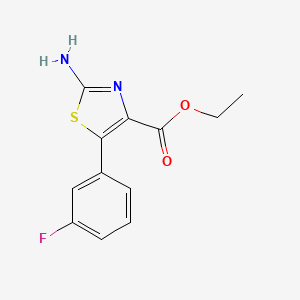
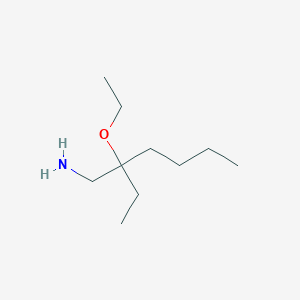

![Methyl({2-[methyl(nitroso)amino]ethyl})amine](/img/structure/B13636889.png)
![Tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13636893.png)

